![molecular formula C8H15IO2 B2873892 [3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol CAS No. 2031261-16-0](/img/structure/B2873892.png)

[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

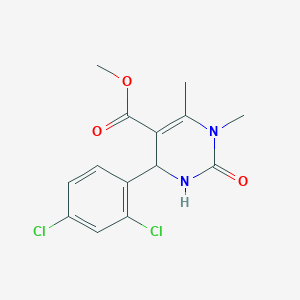

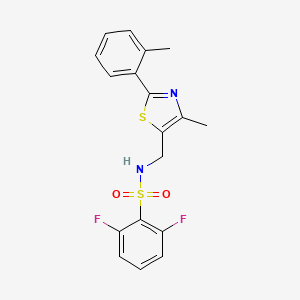

“[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol” is a chemical compound with the CAS Number: 2031261-16-0 . It has a molecular weight of 270.11 . The IUPAC name for this compound is (3-ethyl-5-(iodomethyl)tetrahydrofuran-3-yl)methanol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol” are not fully detailed in the search results. It’s known that the compound has a molecular weight of 270.11 . For more detailed information on its physical and chemical properties such as melting point, boiling point, solubility, etc., it’s recommended to refer to specialized chemical databases.Applications De Recherche Scientifique

Catalytic Conversions in Synthetic Chemistry

The compound "[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol" may not have direct research studies, but related compounds and processes offer insights into its potential applications in synthetic chemistry, particularly in catalytic conversions. For instance, the study by Derouane et al. (1978) elucidates the conversion of methanol and ethanol to hydrocarbons using synthetic zeolite, highlighting the role of dehydration and methanolation in producing branched aliphatics and aromatic compounds (Derouane et al., 1978). Similarly, Tenn et al. (2009) discuss the oxy-functionalization of rhenium(I) metal carbon bonds catalyzed by selenium(IV), leading to the generation of methanol, indicating the potential for functionalizing related compounds (Tenn et al., 2009).

Methanol Conversion to Hydrocarbons

Research on methanol conversion to hydrocarbons, such as the work by Bjørgen et al. (2007) on zeolite H-ZSM-5, may provide insights into the reaction mechanisms relevant to compounds like "[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol." This study assesses catalyst deactivation and product formation, offering a deeper understanding of the reaction intermediates and cycles involved in methanol conversion processes (Bjørgen et al., 2007).

Glycerol Conversion into Cyclic Acetals

The acid-catalyzed condensation of glycerol with aldehydes and ketones, investigated by Deutsch et al. (2007), explores the formation of cyclic acetals, including [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research highlights the potential of using solid acids as catalysts for converting renewable materials into valuable chemicals, which could be relevant for the transformation of compounds like "[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol" (Deutsch et al., 2007).

Methanol to Olefins Process

Investigations into the methanol to olefins (MTO) process, such as the study by Park and Froment (2001), provide insights into the kinetic modeling of this conversion. Understanding the elementary steps and mechanisms involved in converting methanol over intermediates into olefins can shed light on potential pathways and reactions for related compounds (Park & Froment, 2001).

Propriétés

IUPAC Name |

[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15IO2/c1-2-8(5-10)3-7(4-9)11-6-8/h7,10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICPUOILXZMYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(OC1)CI)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B2873809.png)

![5-Bromo-2-(difluoromethyl)thieno[2,3-b]thiophene](/img/structure/B2873811.png)

![N-[4-(benzyloxy)phenyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2873818.png)

![2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2873822.png)

![4-[4-(Cyclopropylcarbonyl)-1-piperazinyl]aniline](/img/structure/B2873823.png)

![N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2873826.png)